molecular formula C23H27FN4O2 B2424515 Risperidone-D5 CAS No. 1225444-63-2

Risperidone-D5

Cat. No. B2424515
M. Wt: 415.524
InChI Key: RAPZEAPATHNIPO-SGEUAGPISA-N
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Description

Risperidone is a second-generation atypical antipsychotic medication used to treat a number of mental health disorders including schizophrenia, bipolar mania, psychosis, or as an adjunct in severe depression . It works by changing the effects of chemicals in the brain .


Molecular Structure Analysis

Risperidone is a D2/5HT2 antagonist with limited affinity for other receptors . It’s major metabolite 9-hydroxyrisperidone has similar activity and is marketed as paliperidone . More detailed molecular structure analysis would require specific scientific tools and expertise.


Physical And Chemical Properties Analysis

Risperidone is a small molecule with the chemical formula C23H27FN4O2 . It’s well absorbed when taken orally and has a volume of distribution of 1 to 2 L/kg . More detailed physical and chemical properties would require specific scientific tools and expertise.

Scientific Research Applications

Subheading

Genetic Influence on Risperidone EfficacyRisperidone, commonly used as an antipsychotic in India, shows varied treatment responses influenced by genetic factors. A study conducted in North India on schizophrenia patients treated with risperidone identified significant associations between dopamine D2 (DRD2), serotonergic (5HT2A) receptor, and CYP2D6 gene polymorphisms and the treatment response. The study revealed that the presence of specific genotypes in DRD2 and 5-HT2A genes was more likely to be associated with non-response to risperidone (Kaur et al., 2017).

Risperidone and Schizophrenia Treatment

Subheading

Efficacy of Risperidone in SchizophreniaRisperidone's efficacy and safety in treating schizophrenia were confirmed in a study involving 60 subjects. The study reported significant improvement in 90% of patients treated with risperidone, as measured by the Positive and Negative Syndrome Scale (PANSS). This finding reinforces risperidone's role in managing schizophrenia symptoms (Bravo-Mehmedbašić, 2011).

Comparative Pharmacology of Risperidone

Subheading

Molecular Differences in Risperidone and PaliperidoneRisperidone and its active metabolite, paliperidone, exhibit differences in receptor binding and effects on neuronal firing and mitochondrial function. These differences are significant at the molecular level, with implications for synaptic plasticity and neuronal firing. The presence of a hydroxyl group in paliperidone contributes to its increased hydrophilicity compared to risperidone, affecting mitochondrial movement and function (Corena-McLeod, 2015).

Risperidone in Immune Function

Subheading

Risperidone's Impact on Immune ResponseRisperidone modulates the cytokine and chemokine release of dendritic cells and induces TNF-α-directed apoptosis in neutrophils. This study indicates that risperidone can affect immune function by altering cytokine production in mature dendritic cells and influencing T-cell production. These findings suggest a broader role of risperidone in modulating the body's immune responses (Chen et al., 2012).

Risperidone and Serotonin Receptors

Subheading

Effects on Serotonin Receptors in Developing RatsRisperidone's long-term effects on serotonin receptor subtypes in the brains of juvenile rats were investigated. The study found selective and dose-dependent increases in 5-HT(1A) receptor levels in specific brain regions, indicating differential effects on serotonin receptor subtypes. This highlights the drug's impact on developing brains, particularly in young patients (Choi et al., 2010).

Safety And Hazards

Risperidone is not approved for use in older adults with dementia-related psychosis . It can cause side effects such as dizziness, sleepiness, and feeling less stable, which may lead to falls . It’s also associated with high blood sugar or diabetes, high cholesterol, and weight gain .

Future Directions

New formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations can be given by different routes without loading doses or oral supplementation and some can be given at extended intervals .

properties

IUPAC Name

9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-SGEUAGPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risperidone-D5

Synthesis routes and methods I

Procedure details

Isopropanol (20 mL), 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)(“the chlorine derivative”)(2.63 g, 10 mmoles, 1 eq.), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Compound I)(“the piperidine derivative”) (2.17 g, 10 mmoles, 1 eq.), sodium carbonate (3.18 g, 30 mmoles, 3 eq.), and potassium iodide (66 mg) were added to a 100 mL round bottom flask and stirred with a magnetic stir bar. The flask was placed in an oil bath at 80° C. and allowed to reflux for 9 hours. The flask was then cooled in an ice bath and the contents was filtered. The filter cake was washed in the filter with a small amount of isopropanol. The filter cake was then slurried 3 times in 20 mL of water and filtered. The resulting slurry was dried to give 3 g of material in 73% yield. The slurry was recrystallized by dissolving in 37 mL of boiling isopropanol, filtered hot and allowed to cool and filtered to give material which had a purity of 99.7% and an overall yield of 60%.
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2.17 g
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3.18 g
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66 mg
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20 mL
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Yield
73%

Synthesis routes and methods II

Procedure details

A mixture of 5.3 parts of 3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride, 4.4 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 8 parts of sodium carbonate, 0.1 part of potassium iodide, and 90 parts of DMF is stirred overnight at 80°-90° C. After cooling, the reaction mixture is poured into water. The product is filtered off and crystallized from a mixture of DMF and 2-propanol. The product is filtered off and dried, yielding 3.8 parts (46%) of 3-[2-[4(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 170.0° C.
[Compound]
Name
3-(2-chloromethyl)-6,7,8-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a suspension of 40 mg (0.9166 millimole) of 55% sodium hydride and 2 ml of tetrahydrofurane 0.1089 g (0.2532 millimole) of 3-[2-[4-[(2,4-difluorophenyl)-(hydroxyimino)-methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is added. The reaction mixture is heated to boiling for an hour, whereupon 5 ml of water are added and the mixture is extracted twice with 10 ml of dichloromethane each. The combined organic phases are dried over magnesium sulfate and evaporated in vacuo. Thus 80 mg of the title compound are obtained, yield 77%. According to HPLC analysis the purity of the product is 97.5%.
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40 mg
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2 mL
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5 mL
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77%

Citations

For This Compound
4
Citations
T Trinh, B Van Den Akker, RM Stuetz… - Water science and …, 2012 - iwaponline.com
Emerging wastewater treatment processes such as membrane bioreactors (MBRs) have attracted a significant amount of interest internationally due to their ability to produce high …
Number of citations: 118 iwaponline.com
TLL Teo, HM Coleman, SJ Khan - Environmental Science and Pollution …, 2016 - Springer
The aim of this research was to investigate the presence and daily variability of pharmaceuticals and personal care products (PPCPs) in public swimming pools. Various types of public …
Number of citations: 41 link.springer.com
T Teo - 2015 - unsworks.unsw.edu.au
A wide variety of chemical substances may be present as trace contaminants in swimming pools. These include chemicals which may be formed as by-products of swimming pool …
Number of citations: 3 unsworks.unsw.edu.au
TTT Trinh - 2013 - unsworks.unsw.edu.au
Implementation of water treatment processes for recycling requires validation to demonstrate that such processes are capable of achieving required water quality objectives. In order to …
Number of citations: 4 unsworks.unsw.edu.au

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